2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15896025 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of “2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction leads to changes in the protein’s function, which can affect the biosynthesis of sterols.
Biochemical Pathways
The compound’s interaction with the CYP51 protein affects the sterol biosynthesis pathway . This pathway is responsible for the production of sterols, which are essential for maintaining the integrity and fluidity of cell membranes. Disruption of this pathway can lead to alterations in cell membrane structure and function.
Pharmacokinetics
It is known that imidazole derivatives, which this compound is a part of, are generally highly soluble in water and other polar solvents . This solubility can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its disruption of the sterol biosynthesis pathway. By inhibiting the function of the CYP51 protein, the compound can alter the production of sterols, leading to changes in cell membrane structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s solubility can be affected by the pH and temperature of its environment, which can in turn influence its bioavailability and efficacy
Properties
IUPAC Name |
2-tert-butyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-20(2,3)17-12-25-18(23-17)10-9-16(24-25)19(26)22-15-8-4-7-14-13(15)6-5-11-21-14/h4-12H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBCAFXFDIRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.